(5-Phenylthiomorpholin-3-yl)methanol
Overview
Description
(5-Phenylthiomorpholin-3-yl)methanol: is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring The presence of a phenyl group attached to the thiomorpholine ring and a hydroxymethyl group at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthiomorpholin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with benzyl chloride in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent such as sodium borohydride. The reaction conditions typically involve:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as crystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: (5-Phenylthiomorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenyl group can be hydrogenated to a cyclohexyl group using hydrogen gas and a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure and temperature
Substitution: Alkyl halides or acyl chlorides in the presence of a base, room temperature to reflux
Major Products:
Oxidation: (5-Phenylthiomorpholin-3-yl)carboxylic acid
Reduction: (5-Cyclohexylthiomorpholin-3-yl)methanol
Substitution: Various substituted thiomorpholines depending on the reagents used
Scientific Research Applications
Chemistry: (5-Phenylthiomorpholin-3-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Phenylthiomorpholin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the phenyl and thiomorpholine groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Thiomorpholine: Lacks the phenyl and hydroxymethyl groups, making it less complex and potentially less bioactive.
(5-Phenylthiomorpholin-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group, which may alter its chemical and biological properties.
(5-Phenylthiomorpholin-3-yl)amine:
Uniqueness: (5-Phenylthiomorpholin-3-yl)methanol is unique due to the combination of the phenyl, thiomorpholine, and hydroxymethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-phenylthiomorpholin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUIBSJCDOJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CS1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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